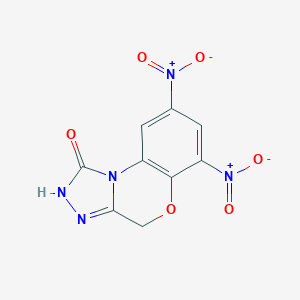
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- is a chemical compound that has been synthesized and studied extensively in recent years. This compound has shown great potential in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- involves the inhibition of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting these enzymes, this compound has the potential to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- is its potential as a fluorescent probe for DNA detection. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro-. These include further studies on its potential as an anti-cancer agent, as well as investigations into its potential use in other areas of scientific research, such as drug discovery and development. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- involves a multi-step process that includes the reaction of 2-nitrophenol with hydrazine hydrate and formaldehyde, followed by the reaction of the resulting intermediate with 2,4-dinitrophenylhydrazine. The final product is obtained through cyclization of the intermediate with triethyl orthoformate.
Aplicaciones Científicas De Investigación
1H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazin-1-one, 2,4-dihydro-6,8-dinitro- has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for DNA detection, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-cancer agent.
Propiedades
Número CAS |
96753-85-4 |
|---|---|
Fórmula molecular |
C9H5N5O6 |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
6,8-dinitro-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one |
InChI |
InChI=1S/C9H5N5O6/c15-9-11-10-7-3-20-8-5(12(7)9)1-4(13(16)17)2-6(8)14(18)19/h1-2H,3H2,(H,11,15) |
Clave InChI |
CTBOHMYEWXRPAT-UHFFFAOYSA-N |
SMILES |
C1C2=NNC(=O)N2C3=C(O1)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2=NNC(=O)N2C3=C(O1)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
96753-85-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




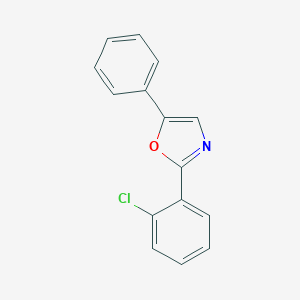
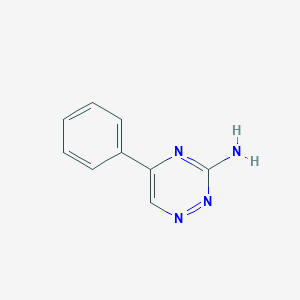

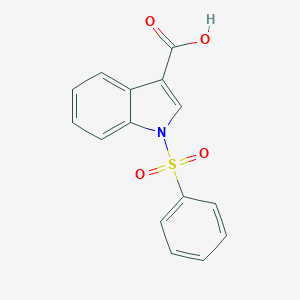




![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
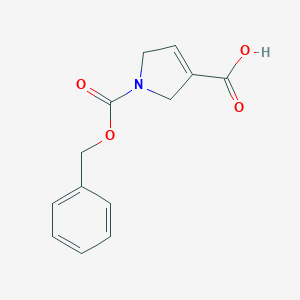
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)